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An In-depth Technical Guide to the Physical and Chemical Characteristics of Ortho-

Fluoromandelic Acid

Abstract
Ortho-fluoromandelic acid (o-FMA), a halogenated derivative of mandelic acid, serves as a

pivotal chiral building block in modern synthetic chemistry. Its strategic importance, particularly

in the pharmaceutical sector, is underscored by the unique modulatory effects of the ortho-

fluorine substituent on molecular properties. This guide provides a comprehensive technical

overview of o-FMA, consolidating critical data on its physicochemical properties, spectroscopic

signatures, synthesis, and reactivity. It is designed to be an essential resource for researchers,

medicinal chemists, and drug development professionals, offering field-proven insights and

detailed experimental context to facilitate its effective application.

The Strategic Role of Fluorine in Advanced
Synthesis
The introduction of fluorine into organic molecules is a cornerstone of contemporary drug

design. The fluorine atom's high electronegativity, small van der Waals radius, and the

exceptional strength of the carbon-fluorine bond can profoundly influence a compound's

metabolic stability, lipophilicity (logP), acidity/basicity (pKa), and binding interactions with

biological targets.[1] Ortho-fluoromandelic acid encapsulates these benefits, presenting a

versatile scaffold that can impart enhanced stability and bioavailability to target compounds.[1]
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It is particularly valuable as an intermediate in the synthesis of pharmaceuticals for treating

metabolic disorders and certain cancers.[1]

Physicochemical Characteristics
A foundational understanding of the physicochemical properties of o-FMA is paramount for its

handling, reaction design, and application. These properties are intrinsically linked to the

interplay between the carboxylic acid, hydroxyl group, and the ortho-fluorinated phenyl ring.

Molecular Structure and Core Identifiers
Ortho-fluoromandelic acid, or 2-(2-fluorophenyl)-2-hydroxyacetic acid, is a chiral molecule

containing a stereocenter at the alpha-carbon adjacent to the carboxyl group.[2] This chirality

necessitates careful consideration in stereoselective syntheses.

Caption: Structure of ortho-fluoromandelic acid (o-FMA).

Summary of Physical and Chemical Data
The following table summarizes key quantitative data for o-FMA. It is crucial to distinguish

between the racemic mixture and individual enantiomers, as properties like melting point can

differ.
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Property Value Notes & Source(s)

Molecular Formula C₈H₇FO₃ [1][2]

Molecular Weight 170.14 g/mol [1][2]

Appearance
White to off-white crystalline

powder
[1]

CAS Number
389-31-1 (DL-racemate)

32222-48-3 ((R)-enantiomer)
[1][2][3][4]

Melting Point
115 - 119 °C (DL-racemate) 88

- 90 °C ((R)-enantiomer)

The melting point is dependent

on the stereoisomeric form.[1]

[4]

Boiling Point 72 °C at 0.2 mmHg

This value represents the

boiling point under high

vacuum; decomposition may

occur at atmospheric pressure.

[1] A predicted boiling point at

standard pressure is 314.8 °C.

[4]

Solubility
Soluble in water, alcohols, and

ethers.

Exhibits good solubility in polar

solvents.[3]

pKa ~3.33 (Predicted)

The electron-withdrawing

effect of the ortho-fluorine

atom increases the acidity of

the carboxylic acid compared

to unsubstituted mandelic acid.

[3]

Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and purity of o-FMA. The

following sections detail the expected spectral features.
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¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a complex multiplet

pattern in the aromatic region (approx. 7.0-7.6 ppm) due to proton-proton and proton-fluorine

couplings. A key signal is the singlet for the alpha-proton (Cα-H) at approximately 5.2 ppm.

The hydroxyl and carboxylic acid protons are typically broad singlets whose chemical shifts

are concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. The carbon

atom directly bonded to fluorine (C-F) will exhibit a large coupling constant (¹JCF), a

definitive feature for fluorinated aromatics. The carbonyl carbon of the carboxylic acid will

appear significantly downfield (>170 ppm).

IR Spectroscopy: The infrared spectrum provides clear evidence of the principal functional

groups. Key absorption bands include a very broad O-H stretch from 3400-2500 cm⁻¹

(encompassing both alcohol and carboxylic acid), a sharp and strong C=O stretch around

1720 cm⁻¹, and a prominent C-F stretch in the 1250-1000 cm⁻¹ region.[2]

Mass Spectrometry: Electron ionization mass spectrometry will show a molecular ion peak

(M⁺) at m/z = 170. The fragmentation pattern would likely involve the loss of water (H₂O) and

the carboxyl group (COOH).

Synthesis and Chemical Reactivity
Established Synthetic Workflow
The most common and reliable synthesis of racemic o-FMA starts from o-fluorobenzaldehyde.

The process involves a two-step sequence: formation of a cyanohydrin intermediate followed

by acid-catalyzed hydrolysis.[5] This method is analogous to the classical synthesis of mandelic

acid.[6][7]

o-FMA Synthesis Workflow

o-Fluorobenzaldehyde NaCN / H₂O
Step 1:

Nucleophilic Addition
(Cyanohydrin Formation)

ortho-Fluoromandelonitrile Conc. HCl / Heat Step 2:
Acid Hydrolysis ortho-Fluoromandelic Acid
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Caption: Generalized workflow for the synthesis of o-FMA.

Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a representative procedure for synthesizing racemic o-FMA.

CAUTION: This procedure involves highly toxic sodium cyanide (NaCN) and the potential

generation of hydrogen cyanide (HCN) gas. It must be performed in a certified chemical fume

hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and

safety goggles.

Step 1: Mandelonitrile Synthesis.

In a flask equipped with a magnetic stirrer, dissolve o-fluorobenzaldehyde in a suitable

water-miscible solvent like ethanol.

Separately, prepare an aqueous solution of sodium cyanide.

Cool the aldehyde solution in an ice bath to 0-5 °C.

Slowly add the sodium cyanide solution to the aldehyde solution with vigorous stirring.

After the addition is complete, slowly add hydrochloric acid dropwise. This in-situ

generation of HCN drives the formation of the cyanohydrin, ortho-fluoromandelonitrile.[7]

Monitor the reaction by TLC until the starting aldehyde is consumed.

Step 2: Hydrolysis to Carboxylic Acid.

Carefully add concentrated hydrochloric acid to the reaction mixture containing the crude

mandelonitrile.

Heat the mixture to reflux. The nitrile group will undergo hydrolysis to a carboxylic acid.

This process can take several hours.

Monitor the disappearance of the nitrile intermediate.

Step 3: Isolation and Purification.
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After cooling, the crude o-FMA may precipitate. If not, extract the product into an organic

solvent such as diethyl ether or ethyl acetate.

Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent

under reduced pressure.

Purify the resulting solid product by recrystallization from a suitable solvent (e.g., a

toluene-hexane mixture or water) to yield pure, crystalline ortho-fluoromandelic acid.

Applications in Medicinal Chemistry and Drug
Development
Ortho-fluoromandelic acid is a sought-after building block for several reasons:

Metabolic Blocking: The ortho-fluorine atom can block a potential site of aromatic

hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes. This

can increase the metabolic stability and half-life of a drug.

Conformational Control: The fluorine substituent can influence the preferred conformation of

the phenyl ring relative to the side chain through steric and electronic effects, which can be

critical for optimizing binding to a target protein.

Chiral Pool Synthesis: As a resolved enantiomer, it provides a direct route to

stereochemically pure active pharmaceutical ingredients (APIs), which is often a regulatory

requirement. It is used in the manufacture of anti-infective and anti-hypertensive drugs.[3]

Safety, Handling, and Storage
Ortho-fluoromandelic acid requires careful handling due to its hazardous properties.

Hazards: It is classified as a skin and eye irritant.[2] GHS hazard statements include H315

(Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause

respiratory irritation).[2]

Handling: Always handle in a well-ventilated area or fume hood.[8] Wear appropriate PPE,

including chemical-resistant gloves, safety glasses, and a lab coat.[3][9] Avoid creating dust

and avoid contact with skin, eyes, and clothing.[8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Conclusion
Ortho-fluoromandelic acid stands out as a high-value synthetic intermediate. Its unique

combination of chirality and fluorine substitution provides a powerful tool for medicinal chemists

to fine-tune the properties of drug candidates. A thorough understanding of its physical,

chemical, and safety characteristics, as outlined in this guide, is the first step toward leveraging

its full potential in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. 2-Fluoro-DL-mandelic Acid | C8H7FO3 | CID 2783169 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. chembk.com [chembk.com]

4. (R)-2-FLUOROMANDELIC ACID | 32222-48-3 [amp.chemicalbook.com]

5. scribd.com [scribd.com]

6. Mandelic acid - Wikipedia [en.wikipedia.org]

7. Organic Syntheses Procedure [orgsyn.org]

8. sigmaaldrich.com [sigmaaldrich.com]

9. cdhfinechemical.com [cdhfinechemical.com]

To cite this document: BenchChem. [Physical and chemical characteristics of ortho-
fluoromandelic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304893#physical-and-chemical-characteristics-of-
ortho-fluoromandelic-acid]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.cdhfinechemical.com/images/product/msds/37_366580043_D(-)MANDELICACIDCASNO611-71-2MSDS.pdf
https://www.benchchem.com/product/b1304893?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/45433
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-DL-mandelic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-DL-mandelic-Acid
https://www.chembk.com/en/chem/D-2-fluoro%20mandelic%20acid
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB0802228.htm?N=India
https://www.scribd.com/document/362447094/Synthesis-of-Mandelic-Acid
https://en.wikipedia.org/wiki/Mandelic_acid
https://orgsyn.org/demo.aspx?prep=CV1P0336
https://www.sigmaaldrich.com/US/en/sds/aldrich/175102
https://www.cdhfinechemical.com/images/product/msds/37_366580043_D(-)MANDELICACIDCASNO611-71-2MSDS.pdf
https://www.benchchem.com/product/b1304893#physical-and-chemical-characteristics-of-ortho-fluoromandelic-acid
https://www.benchchem.com/product/b1304893#physical-and-chemical-characteristics-of-ortho-fluoromandelic-acid
https://www.benchchem.com/product/b1304893#physical-and-chemical-characteristics-of-ortho-fluoromandelic-acid
https://www.benchchem.com/product/b1304893#physical-and-chemical-characteristics-of-ortho-fluoromandelic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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